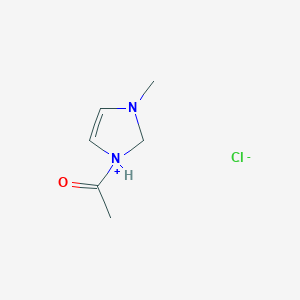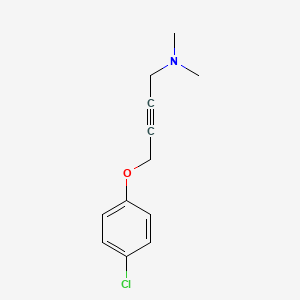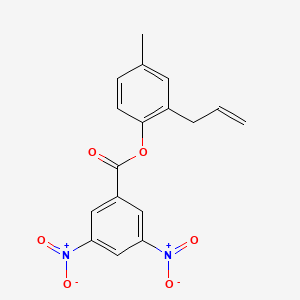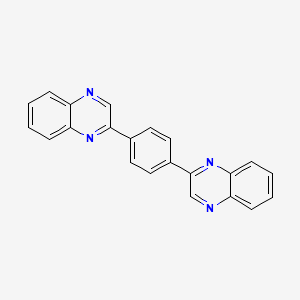
2,2'-(o-Chlorobenzylidenediimino)dithiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(o-Chlorobenzylidenediimino)dithiazole is a heterocyclic compound that belongs to the dithiazole family It is characterized by the presence of sulfur and nitrogen atoms in its ring structure, which imparts unique chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(o-Chlorobenzylidenediimino)dithiazole typically involves the reaction of o-chlorobenzaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the dithiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for 2,2’-(o-Chlorobenzylidenediimino)dithiazole are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to improve yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(o-Chlorobenzylidenediimino)dithiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the dithiazole ring to its corresponding dihydro derivative.
Substitution: The chlorine atom in the o-chlorobenzylidene moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted dithiazoles, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2,2’-(o-Chlorobenzylidenediimino)dithiazole is not fully understood, but it is believed to involve interactions with cellular targets such as enzymes and receptors. The compound’s structure allows it to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. These interactions can lead to the observed biological activities, such as antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dithia-3,5-diazoles: These compounds have a similar ring structure but differ in the arrangement of sulfur and nitrogen atoms.
1,3-Dithia-2,5-diazoles: Another class of dithiazole compounds with different sulfur and nitrogen arrangements.
Uniqueness
2,2’-(o-Chlorobenzylidenediimino)dithiazole is unique due to the presence of the o-chlorobenzylidene moiety, which imparts distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
35107-86-9 |
|---|---|
Formule moléculaire |
C13H11ClN4S2 |
Poids moléculaire |
322.8 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)-N,N'-bis(1,3-thiazol-2-yl)methanediamine |
InChI |
InChI=1S/C13H11ClN4S2/c14-10-4-2-1-3-9(10)11(17-12-15-5-7-19-12)18-13-16-6-8-20-13/h1-8,11H,(H,15,17)(H,16,18) |
Clé InChI |
WTZRJVKVLMUZMK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(NC2=NC=CS2)NC3=NC=CS3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![alpha-[4-Trifluoromethylphenyl]-2-aminocinnamic acid](/img/structure/B14686275.png)








![3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-2,3,3a,4,5,5a,6,10,10a,11,12,12a-dodecahydro-1h-cyclopenta[7,8]phenanthro[2,3-c][1,2,5]oxadiazole](/img/structure/B14686318.png)




